

An In-depth Technical Guide to Carpacin: Chemical Structure, Properties, and Biological Activities

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Carpacin*

Cat. No.: *B1231203*

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Introduction

Carpacin is a naturally occurring phenylpropanoid first isolated from the Carpano tree (*Cinnamomum* sp.) and also found in the essential oils of the genus *Crowea*.^[1] As a biosynthetic precursor to the more complex lignan, carpanone, **carpacin** has garnered interest for its potential biological activities, including its use as an insecticide and as a chemopreventive agent against carcinogenesis.^{[1][2]} This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and known biological activities of **carpacin**, along with detailed experimental protocols for its synthesis, extraction, and biological evaluation.

Chemical Structure and Identification

Carpacin is characterized by a benzodioxole ring system with methoxy and propenyl substituents. Its systematic IUPAC name is 5-methoxy-6-[(E)-prop-1-enyl]-1,3-benzodioxole.^[3]

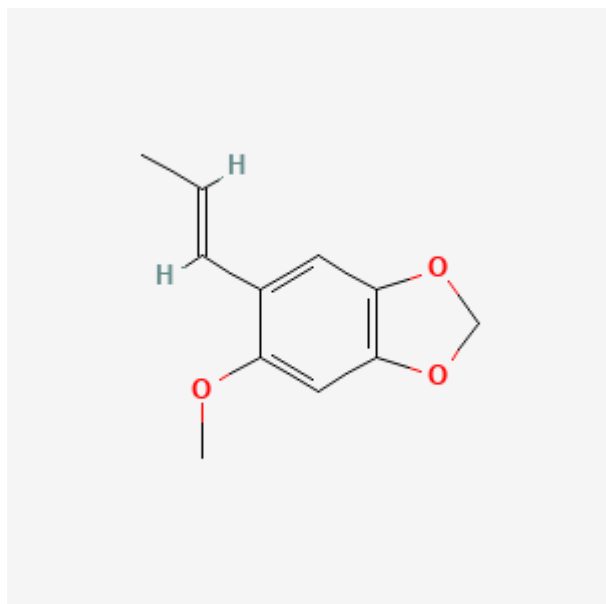


Figure 1. Chemical structure of **Carpacin**.

Table 1: Chemical Identification of **Carpacin**

Identifier	Value	Reference(s)
IUPAC Name	5-methoxy-6-[(E)-prop-1-enyl]-1,3-benzodioxole	[3]
Molecular Formula	C ₁₁ H ₁₂ O ₃	[4]
Molecular Weight	192.21 g/mol	[4]
CAS Number	194605-01-1	[2]
Canonical SMILES	C/C=C/C1=CC2=C(C=C1OC)OCO2	[2]
InChI Key	OTRFVHWXENKCEG-ONEGZZNKSA-N	[3]

Physicochemical and Spectroscopic Properties

Carpacin is a crystalline solid at room temperature. A summary of its known physical and spectroscopic properties is presented below.

Table 2: Physicochemical Properties of **Carpacin**

Property	Value	Reference(s)
Melting Point	47 °C (lit. 48-49 °C)	[5]
Boiling Point	Data not available	
Solubility	Soluble in organic solvents such as ethanol, DMSO, and dimethylformamide. [6] Practically insoluble in water. [7]	[6] [7]
XLogP3-AA	2.7	[4]

Table 3: Spectroscopic Data of **Carpacin**

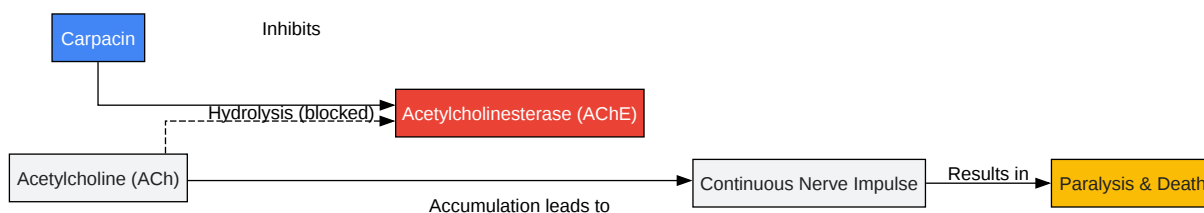
Spectrum Type	Data	Reference(s)
UV-Vis (in Methanol)	λ_{max} : 259.5 nm (ϵ = 13550), 322 nm (ϵ = 8940)	[5]
Infrared (IR) (KBr disk)	ν_{max} : 1615, 1505, 1485, 1042, 970, 942, 870, 860, 765 cm^{-1}	[5]
^1H -NMR (60 MHz, CDCl_3)	δ 1.84 (d, 3H, J =1.5 Hz, CH_3), 3.72 (s, 3H, OCH_3), 5.83 (s, 2H, OCH_2O), 6.10 (q, 1H, J =6.5, 16 Hz, $=\text{CH}-$), 6.63 (dq, 1H, J =1.5, 16 Hz, $=\text{CH}-$), 6.44 (s, 1H, Ar-H), 6.85 (s, 1H, Ar- H)	[5]
^{13}C -NMR (Predicted)	A predicted spectrum is available. Key predicted shifts include signals in the aromatic region (approx. 100-150 ppm), a methoxy carbon (approx. 55- 60 ppm), a methylenedioxy carbon (approx. 100 ppm), and olefinic carbons (approx. 120- 135 ppm).	[8]
Mass Spectrometry (GC-MS)	Available in the Adams' Essential Oil Components (GC-MS), Version 4 database.	[3]

Biological Activity and Signaling Pathways

Carpacin has demonstrated potential as both an insecticide and an anticancer agent. While the precise molecular mechanisms are still under investigation, its activity is likely linked to the modulation of key cellular signaling pathways.

Insecticidal Activity

The insecticidal properties of **carpacin** may stem from its ability to inhibit acetylcholinesterase (AChE), a critical enzyme in the insect nervous system.[6][9][10] Carbamate insecticides, which share structural similarities with certain natural products, are known to act as reversible inhibitors of AChE.[3] Inhibition of AChE leads to the accumulation of the neurotransmitter acetylcholine, resulting in overstimulation of the nervous system and eventual death of the insect.



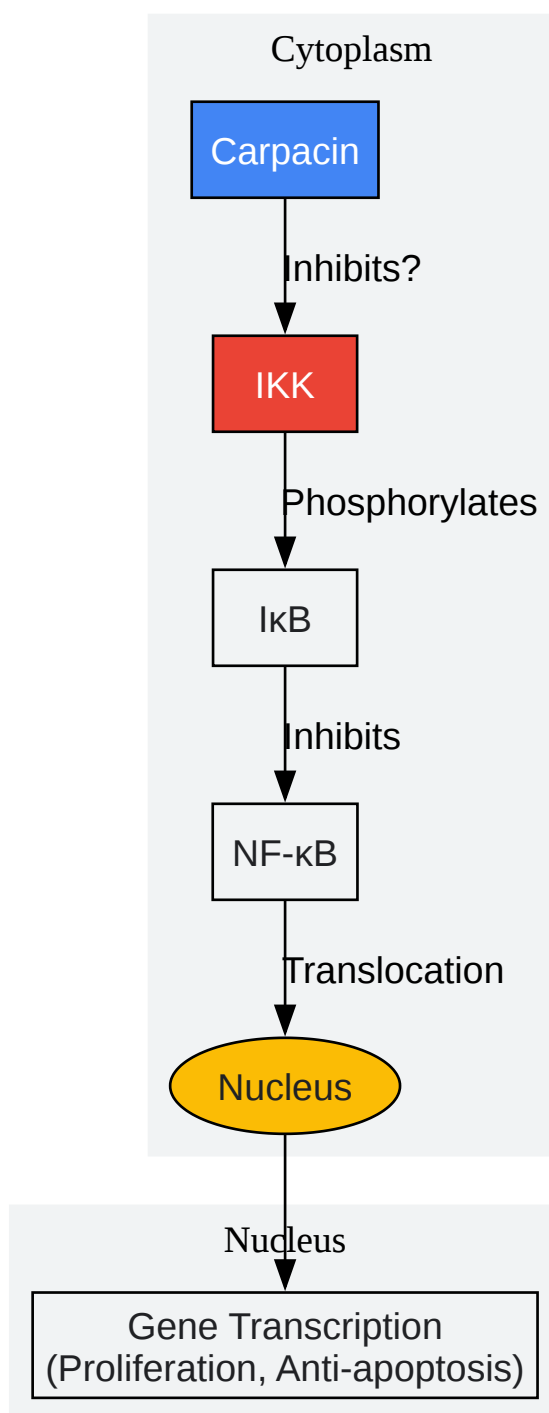
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Figure 2. Proposed insecticidal mechanism of **Carpacin** via acetylcholinesterase inhibition.

Anticancer Activity

The potential of **carpacin** as a cancer chemopreventive agent suggests its interaction with signaling pathways that regulate cell proliferation, survival, and apoptosis. Natural compounds with anticancer properties often exert their effects by modulating pathways such as NF- κ B, PI3K/Akt/mTOR, and MAPK.[11][12][13][14]

- **NF- κ B Signaling Pathway:** The NF- κ B pathway plays a crucial role in inflammation and cell survival, and its aberrant activation is linked to cancer development.[15][16] Some natural compounds can inhibit this pathway, leading to decreased proliferation and increased apoptosis in cancer cells.

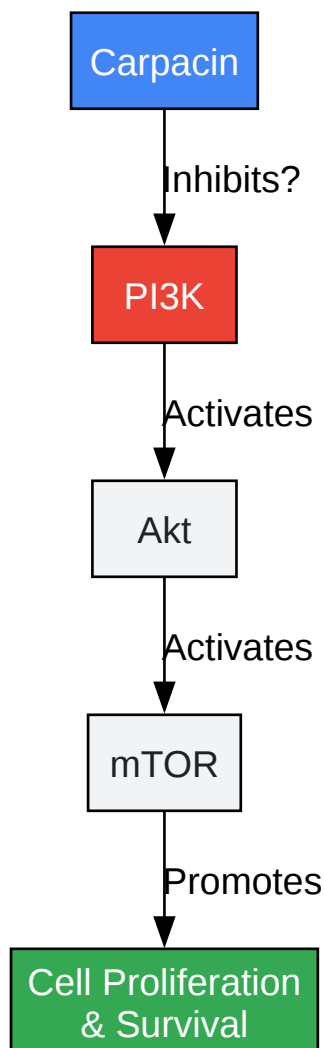


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Figure 3. Potential modulation of the NF-κB signaling pathway by **Carpacin**.

- PI3K/Akt/mTOR Signaling Pathway: This pathway is a central regulator of cell growth, proliferation, and survival.[17][18][19] Its overactivation is a common feature in many

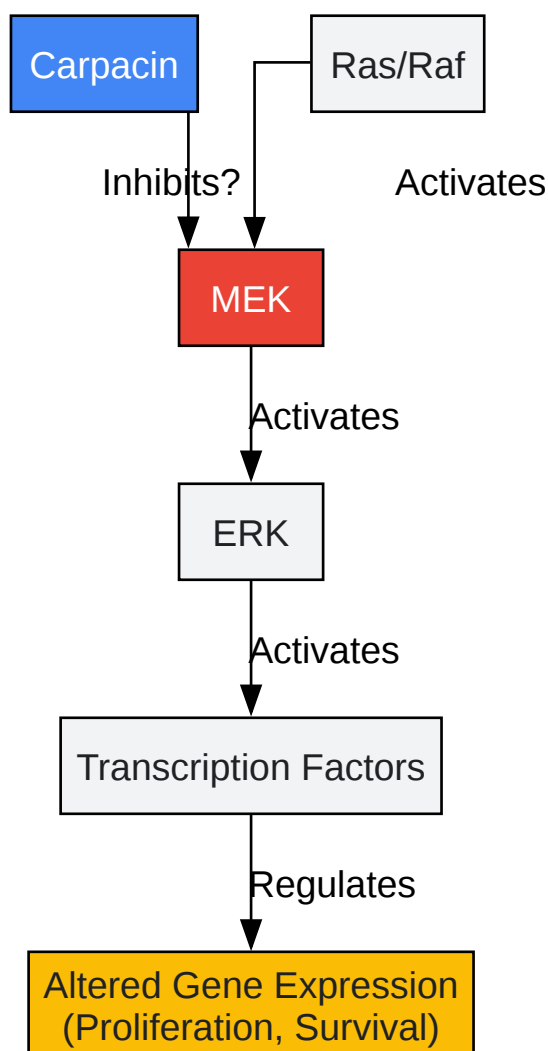
cancers. Inhibition of this pathway can lead to cell cycle arrest and apoptosis.



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Figure 4. Potential modulation of the PI3K/Akt/mTOR signaling pathway by **Carpacin**.

- MAPK Signaling Pathway: The MAPK pathway is involved in transmitting extracellular signals to the nucleus to regulate gene expression related to cell proliferation, differentiation, and apoptosis.[20][21][22] Dysregulation of this pathway is a hallmark of many cancers.



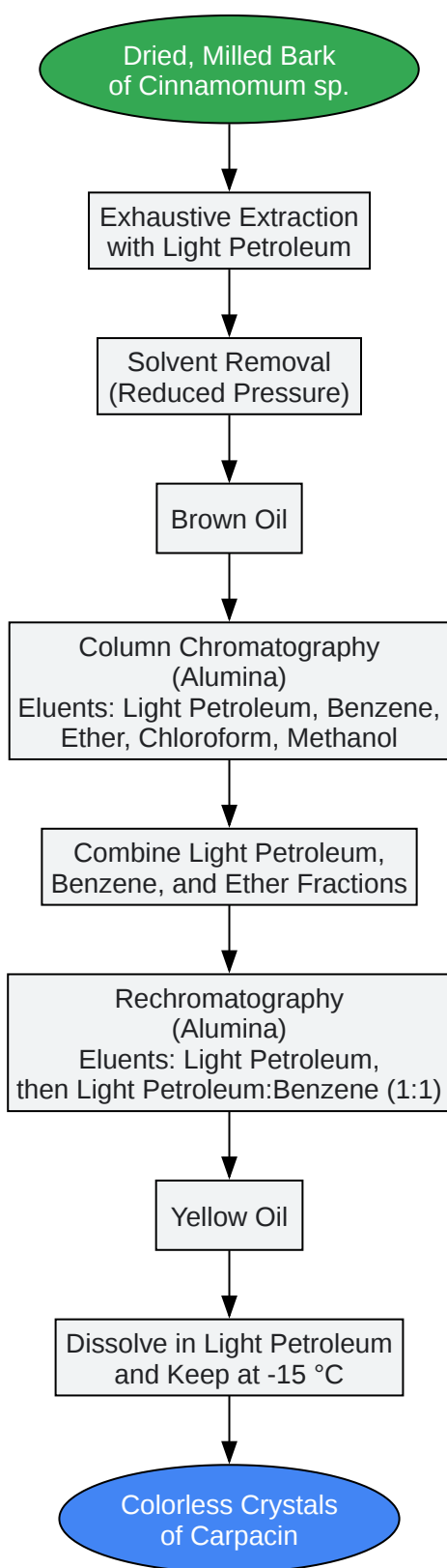
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Figure 5. Potential modulation of the MAPK signaling pathway by **Carpacin**.

Experimental Protocols

Extraction and Isolation of Carpacin from Cinnamomum sp.

This protocol is adapted from the method described by Mohandas et al. (1969).[5]



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Figure 6. Workflow for the extraction and isolation of **Carpacin**.

Methodology:

- Preparation of Plant Material: Dry the bark of the Cinnamomum species in an oven at 120 °C and then mill it into a fine powder.
- Extraction: Exhaustively extract the powdered bark with light petroleum.
- Concentration: Combine the extracts and remove the solvent under reduced pressure to obtain a crude brown oil.
- Initial Column Chromatography: Subject the crude oil to column chromatography on neutral alumina. Elute sequentially with light petroleum, benzene, ether, chloroform, and methanol.
- Fraction Pooling: Combine the fractions eluted with light petroleum, benzene, and ether.
- Rechromatography: Rechromatograph the combined fractions on an alumina column, first with light petroleum, followed by a 1:1 mixture of light petroleum and benzene.
- Crystallization: Collect the yellow oil fraction from the second chromatography. Dissolve this oil in light petroleum and store at -15 °C to induce crystallization.
- Isolation: Collect the resulting colorless crystals of **carpacin** by filtration.

Total Synthesis of Carpacin from Sesamol

The synthesis of **carpacin** can be achieved from sesamol through a multi-step process. The following is a general synthetic scheme based on literature precedents.[6]



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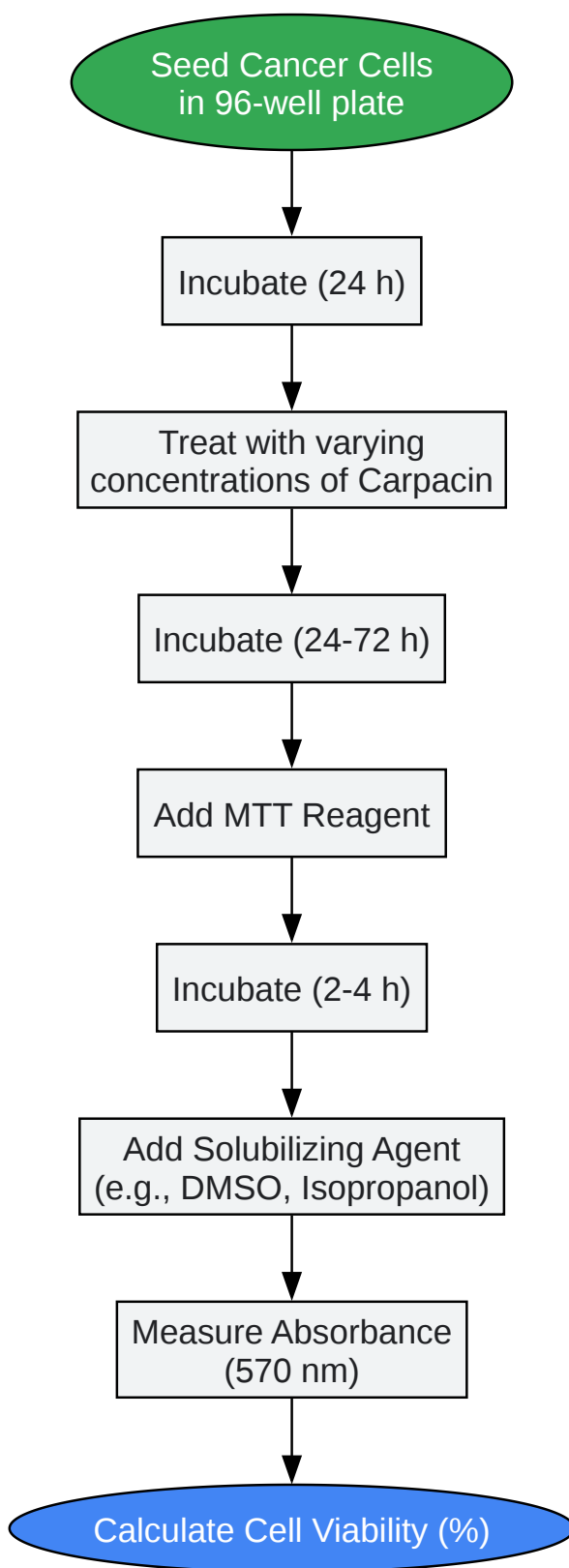
Figure 7. General synthetic workflow for **Carpacin** from Sesamol.

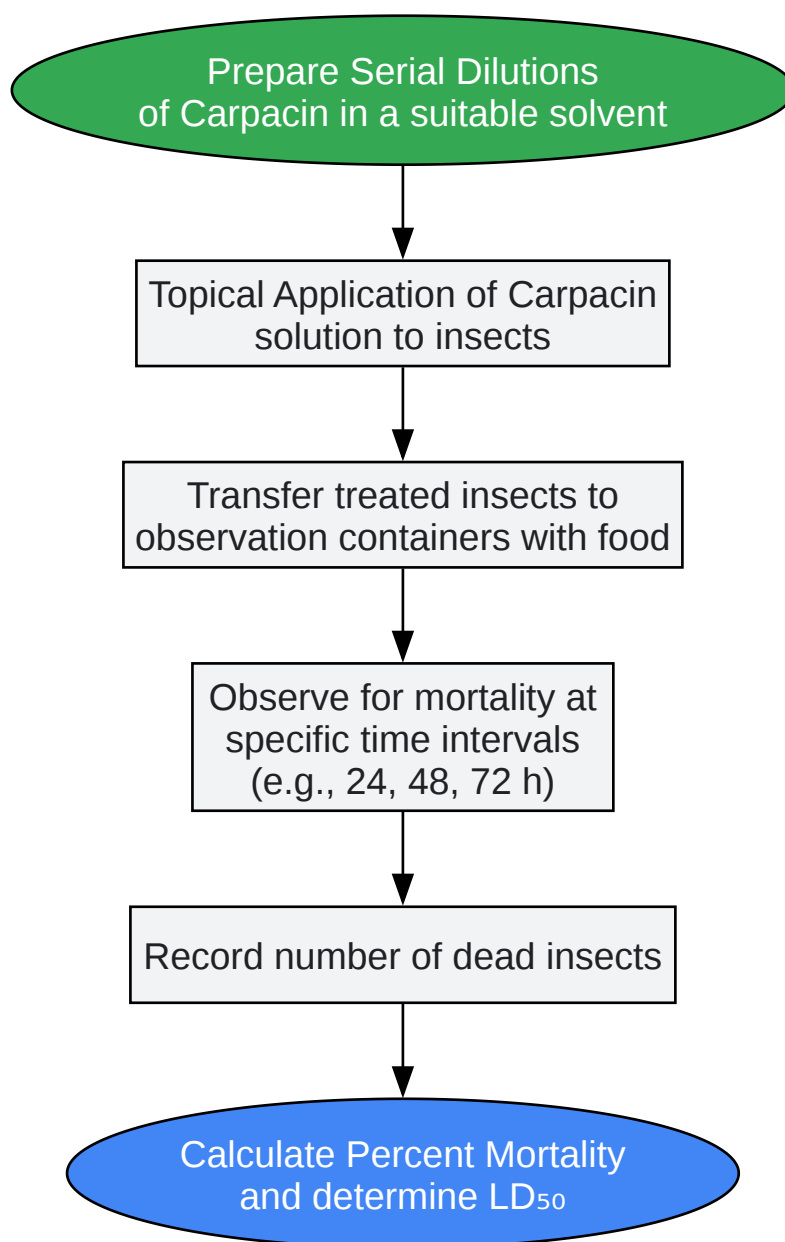
Methodology:

- **Allylation of Sesamol:** React sesamol with allyl bromide in the presence of a base such as potassium carbonate to form the allyl ether of sesamol.
- **Claisen Rearrangement:** Heat the allyl sesamol ether to induce a Claisen rearrangement, which moves the allyl group to the aromatic ring, forming 2-allylsesamol.
- **Isomerization:** Treat 2-allylsesamol with a strong base, such as potassium tert-butoxide, to isomerize the allyl double bond into conjugation with the aromatic ring, yielding a propenyl sesamol derivative.
- **Methylation:** Methylate the free hydroxyl group of the propenyl sesamol intermediate using a methylating agent like methyl iodide in the presence of a base to obtain **carpacin**.

Anticancer Activity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[\[23\]](#)[\[24\]](#)[\[25\]](#)





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- To cite this document: BenchChem. [An In-depth Technical Guide to Carpacin: Chemical Structure, Properties, and Biological Activities]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1231203#carpacin-chemical-structure-and-properties>]

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